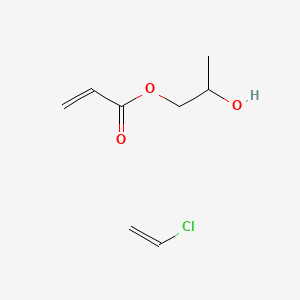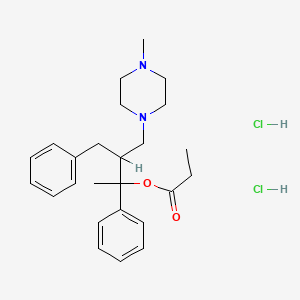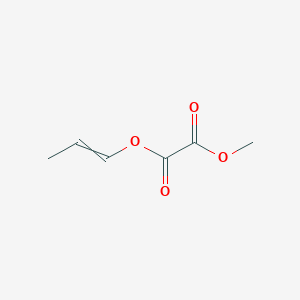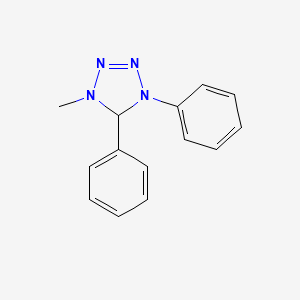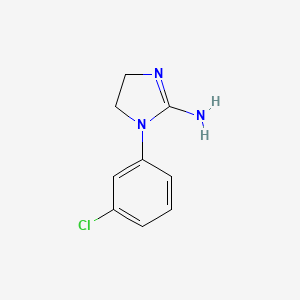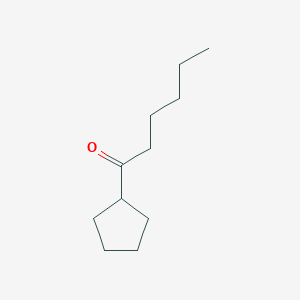
1-Cyclopentylhexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentylhexan-1-one is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring attached to a hexanone chain
Métodos De Preparación
The synthesis of 1-Cyclopentylhexan-1-one typically involves the following steps:
Cyclization: The formation of the cyclopentane ring is achieved through cyclization reactions, often using cyclopentane as a starting material.
Alkylation: The hexanone chain is introduced via alkylation reactions, where an alkyl halide reacts with a suitable nucleophile.
Industrial Production: Industrial methods may involve catalytic processes to optimize yield and purity. Specific catalysts and reaction conditions are tailored to achieve efficient production.
Análisis De Reacciones Químicas
1-Cyclopentylhexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, ranging from alcohols to carboxylic acids and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentylhexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthesis pathways.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research investigates its potential as a precursor for pharmaceutical compounds, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentylhexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: Its effects are mediated through pathways related to its functional groups, such as ketone and cyclopentane moieties, which can participate in various biochemical reactions.
Comparación Con Compuestos Similares
1-Cyclopentylhexan-1-one can be compared with other cycloalkanes and ketones:
Cyclohexanone: Similar in structure but with a six-membered ring, cyclohexanone has different reactivity and applications.
Cyclopentanone: Featuring a five-membered ring, cyclopentanone shares some reactivity but differs in physical properties and uses.
Uniqueness: The unique combination of a cyclopentane ring and a hexanone chain in this compound provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
50395-66-9 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-cyclopentylhexan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-3-4-9-11(12)10-7-5-6-8-10/h10H,2-9H2,1H3 |
Clave InChI |
ASAKGOOHLHKKEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


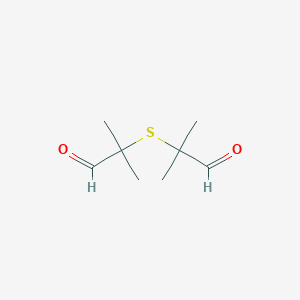
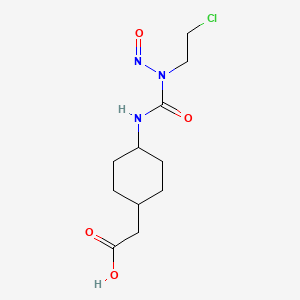
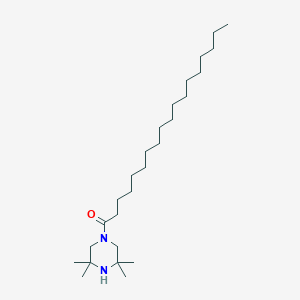

![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
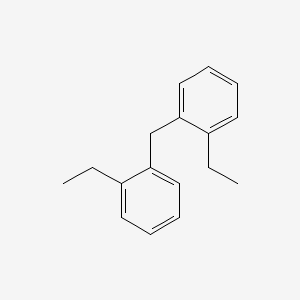

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
